molecular formula C11H14ClO4P B3030863 (R)-(+)-Chlocyphos CAS No. 98674-87-4

(R)-(+)-Chlocyphos

Cat. No.: B3030863
CAS No.: 98674-87-4
M. Wt: 276.65 g/mol
InChI Key: ZPSPULCZMWMHCY-JTQLQIEISA-N
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Description

®-(+)-Chlocyphos is a chiral organophosphorus compound known for its applications in various fields, including agriculture and pharmaceuticals. It is characterized by its specific stereochemistry, which plays a crucial role in its biological activity and effectiveness.

Scientific Research Applications

®-(+)-Chlocyphos has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: Its stereochemistry makes it a valuable tool in studying enzyme-substrate interactions.

    Industry: It is used in the production of agrochemicals and pesticides due to its effectiveness in targeting specific pests.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-Chlocyphos typically involves the use of chiral catalysts to ensure the desired stereochemistry. One common method is the reaction of a chiral alcohol with phosphorus trichloride, followed by the introduction of a suitable leaving group. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, ®-(+)-Chlocyphos is produced using large-scale reactors with precise control over temperature and pressure. The process involves continuous monitoring to maintain the stereochemical purity of the product. Advanced purification techniques, such as chromatography, are employed to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions: ®-(+)-Chlocyphos undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it into phosphines.

    Substitution: Nucleophilic substitution reactions are common, where the leaving group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Alkyl halides or alcohols can act as nucleophiles in substitution reactions.

Major Products: The major products formed from these reactions include various phosphine derivatives, which can be further utilized in different chemical processes.

Mechanism of Action

The mechanism of action of ®-(+)-Chlocyphos involves its interaction with specific molecular targets, such as enzymes or receptors. Its chiral nature allows it to fit precisely into the active sites of these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application, but common targets include acetylcholinesterase in pest control and various enzymes in pharmaceutical applications.

Comparison with Similar Compounds

    (S)-(-)-Chlocyphos: The enantiomer of ®-(+)-Chlocyphos, which has different biological activity.

    Phosphine Oxides: Compounds with similar phosphorus-oxygen bonds but different stereochemistry.

    Organophosphates: A broader class of compounds with similar functional groups but varying structures.

Uniqueness: ®-(+)-Chlocyphos is unique due to its specific stereochemistry, which imparts distinct biological activity and selectivity. This makes it particularly valuable in applications where chirality is crucial, such as in the synthesis of chiral drugs and agrochemicals.

Properties

IUPAC Name

(4R)-4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2λ5-dioxaphosphinane 2-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClO4P/c1-11(2)7-15-17(13,14)16-10(11)8-5-3-4-6-9(8)12/h3-6,10H,7H2,1-2H3,(H,13,14)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSPULCZMWMHCY-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COP(=O)(OC1C2=CC=CC=C2Cl)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(COP(=O)(O[C@H]1C2=CC=CC=C2Cl)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClO4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431390
Record name (R)-(+)-Chlocyphos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98674-87-4
Record name 1,3,2-Dioxaphosphorinane, 4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-, 2-oxide, (4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98674-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-(+)-Chlocyphos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4R-)-4-(2-Chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphinane-2-oxide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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